molecular formula C26H21FN6O2 B2665221 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031663-98-5

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2665221
CAS No.: 1031663-98-5
M. Wt: 468.492
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Description

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one ( 1031663-98-5) is a synthetically designed, complex molecular scaffold that combines a quinazolin-5-one core with a [1,2,3]triazolo moiety and a 4-(2-fluorophenyl)piperazine-1-carbonyl substituent . This unique architecture is of significant interest in medicinal chemistry and drug discovery, particularly for research in oncology and neurological disorders . The quinazoline core is a privileged structure in pharmacology, known to confer a wide range of biological activities, including anti-cancer properties, often through the modulation of key signaling pathways such as PI3K/AKT/mTOR . The integration of the triazole ring enhances the molecule's ability to form hydrogen bonds with biological targets, potentially improving binding affinity and selectivity . The 4-(2-fluorophenyl)piperazine group is a key functional moiety that can influence the compound's physicochemical properties and is associated with neuroprotective effects, partly due to the fluorine atom enhancing lipophilicity and blood-brain barrier penetration . Preliminary research suggests this compound possesses promising therapeutic potential. Its structural framework bears similarity to established kinase inhibitors like erlotinib and crizotinib, indicating potential as a modulator of kinase activity . Furthermore, the 4-(2-fluorophenyl)piperazine moiety has been linked to interactions with G protein-coupled receptors (GPCRs) and other neurological targets, positioning this compound as a valuable candidate for investigating new treatments for conditions such as Parkinson's disease . Researchers can utilize this high-purity compound (>90%) as a key chemical tool for probing complex biological mechanisms, screening for new inhibitor activity, and as a lead structure for the rational design and synthesis of novel therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-20-8-4-5-9-21(20)31-12-14-32(15-13-31)26(35)18-10-11-19-22(16-18)33-24(28-25(19)34)23(29-30-33)17-6-2-1-3-7-17/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKIRMSBMAJXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include the formation of the piperazine ring and the subsequent attachment of the fluorophenyl and triazoloquinazolinone moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance the binding affinity and selectivity towards these receptors .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. Specifically, the triazole ring contributes to its biological activity by potentially interfering with DNA synthesis or repair mechanisms within cancer cells . Further investigations into its mechanism of action could lead to the development of novel anticancer therapies.

Antimicrobial Properties

The antimicrobial efficacy of derivatives of this compound has been explored against a range of pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and thus increasing its antibacterial activity . This characteristic makes it a candidate for further development as an antibiotic or antifungal agent.

Neuropharmacology

The interactions of this compound with neurotransmitter systems have been studied extensively. Its potential as a neuroprotective agent is under investigation due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . This suggests therapeutic possibilities in neurodegenerative diseases.

Pain Management

Preliminary studies suggest that the compound may possess analgesic properties. By acting on specific receptors involved in pain pathways, it could provide a new avenue for pain relief therapies. The dual-action potential—modulating both pain perception and inflammation—makes it particularly interesting for chronic pain management strategies .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin in the brain .

Case Study 2: Antitumor Activity

A study evaluating the compound's effects on human breast cancer cell lines reported a dose-dependent inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis via activation of caspase pathways . These findings highlight its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinazolinone Derivatives with Piperazine Substituents

3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314)
  • Molecular Formula : C₂₆H₂₁ClN₆O₂
  • Molecular Weight : 484.94 g/mol
  • Key Substituents :
    • Position 3: 4-Chlorophenyl (vs. phenyl in the target compound).
    • Position 8: 4-Phenylpiperazine (vs. 2-fluorophenylpiperazine).
  • Properties :
    • logP: 3.55 (higher than the target due to chlorine’s lipophilicity).
    • Polar Surface Area: 70.14 Ų (similar hydrogen-bonding capacity).
  • Significance : The 4-chlorophenyl group may enhance metabolic stability but reduce solubility compared to the phenyl group in the target compound .
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0471)
  • Molecular Formula : C₂₅H₂₀FN₇O₂
  • Molecular Weight : 469.48 g/mol
  • Key Substituents: Position 3: 4-Fluorophenyl (electron-withdrawing fluorine vs. phenyl).
  • Properties :
    • Lower molecular weight and logP (predicted ~3.2) due to pyridine’s polarity.
  • Significance : The pyridine moiety may improve water solubility but reduce membrane permeability .

Quinazolin-4(3H)-one Derivatives with Piperazine Modifications

2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one (15e)
  • Molecular Formula : C₂₅H₂₄FN₅O₄
  • Molecular Weight : 477.49 g/mol
  • Key Features :
    • Quinazolin-4(3H)-one core (vs. triazoloquinazolin-5-one).
    • Cyclopropanecarbonyl-piperazine (adds steric bulk and metabolic stability).
  • Properties :
    • Melting Point: 229–231°C (indicative of crystalline stability).
    • NMR Data: Distinct piperazine proton signals at δ 3.76–3.55 ppm .
  • Significance : The cyclopropane group may enhance rigidity and receptor selectivity but complicate synthesis .

Triazolo-Pyrazinone Derivatives with Piperazine Groups

8-Amino-6-(benzylpiperazin-1-yl)phenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one
  • Core Structure : Triazolo[4,3-a]pyrazin-3-one (vs. triazoloquinazolin-5-one).
  • Key Features: Benzylpiperazine tail (enhances hydrophobic interactions). Amino group at position 8 (improves solubility).
  • Synthesis : Requires reductive amination with benzyl chloride, yielding moderate efficiency .

Comparative Analysis Table

Compound Core Structure Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) logP Key Property Differences
Target Compound Triazoloquinazolin-5-one Phenyl 4-(2-Fluorophenyl)piperazine 493.49 ~3.5–4.0 Balanced lipophilicity/solubility
E543-0314 Triazoloquinazolin-5-one 4-Chlorophenyl 4-Phenylpiperazine 484.94 3.55 Higher metabolic stability
E543-0471 Triazoloquinazolin-5-one 4-Fluorophenyl Pyridin-2-ylpiperazine 469.48 ~3.2 Improved solubility, reduced permeability
Quinazolin-4(3H)-one Derivative Quinazolin-4(3H)-one 2-Fluorophenyl Cyclopropanecarbonyl-piperazine 477.49 ~3.8 Enhanced rigidity, synthetic complexity

Biological Activity

The compound 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic molecule with significant potential in medicinal chemistry. Its structure combines a quinazolinone core with a triazole ring and a piperazine moiety substituted with a fluorophenyl group. This unique combination suggests possible interactions with various biological targets, particularly as a kinase inhibitor.

Chemical Structure

The chemical formula of the compound is C26H21FN6O2C_{26}H_{21}FN_6O_2, with a molecular weight of approximately 468.49 g/mol. The structural features include:

  • Quinazolinone core : Known for its role in various biological activities.
  • Triazole ring : Associated with antimicrobial and anticancer properties.
  • Piperazine moiety : Enhances pharmacological profiles and target selectivity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer activity. The presence of the fluorophenyl group is believed to enhance binding affinity to protein kinases involved in cancer cell proliferation.

Table 1: Comparison of Kinase Inhibitory Activities

Compound NameIC50 (μM)Target KinaseReference
Compound A2.09MCF-7 (Breast Cancer)
Compound B2.08HepG2 (Liver Cancer)
8-[4-(2-FP)pip...]TBDVarious KinasesCurrent Study

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : The triazole and quinazolinone components are often linked to anti-inflammatory properties.

The proposed mechanism involves binding to specific protein targets within cell signaling pathways. Techniques such as molecular docking simulations and surface plasmon resonance are used to elucidate these interactions. The binding affinities and resulting biological effects are critical for understanding the therapeutic potential of this compound.

Case Studies

Several studies have highlighted the biological activities of similar quinazoline derivatives:

  • Quinazoline Derivatives Against Cancer : A study demonstrated that derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
  • Antimicrobial Studies : Compounds structurally related to triazoloquinazolines were evaluated for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .

Q & A

Q. How can researchers optimize the synthesis of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one to improve yield and purity?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives often involves multi-step reactions, including cyclization and coupling steps. For example, triazoloquinazolines are synthesized via refluxing intermediates with substituted aldehydes or amines in solvents like dioxane or ethanol, followed by purification via recrystallization . Piperazine-containing analogs (e.g., compounds in ) are synthesized using alkylation or sulfonation reactions with methanesulfonate intermediates. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates.

  • Catalysts : Piperidine or alumina-supported Ca(OCl)₂ can accelerate cyclization .

  • Purification : Column chromatography or recrystallization in ethanol/diethyl ether improves purity .

    • Data Table : Example Synthesis Optimization Parameters (from )
StepReagentSolventTemp (°C)Yield (%)
CyclizationPiperidineDioxaneReflux39.5
AlkylationMethanesulfonateAcetonitrile8042.1

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm piperazine and triazole ring proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • LC-MS : For molecular ion detection (e.g., m/z 450–500 range for triazoloquinazolines) .
  • Elemental Analysis : Validate C, H, N content (e.g., theoretical vs. observed: C 72.27% vs. 72.31%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or piperazine substituents) influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions. For example:
  • Fluorine substitution : Enhances metabolic stability and receptor binding via hydrophobic interactions. In triazole derivatives, fluorophenyl groups increase activity against adenosine receptors .
  • Piperazine modifications : N-Methylpiperazine derivatives (e.g., in ) improve solubility and CNS penetration. Test analogs with morpholine or pyrrolidine to compare pharmacokinetic profiles .
    Experimental Design :
  • Synthesize analogs with varying substituents.
  • Screen for bioactivity (e.g., enzyme inhibition assays).
  • Use molecular docking to correlate substituent effects with target binding .

Q. How can researchers resolve contradictions in reported biological data for triazoloquinazoline derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
  • Replicate assays : Use standardized protocols (e.g., fixed ATP concentrations for kinase assays).
  • Purity validation : Confirm via HPLC (>95% purity) and exclude solvent residues (e.g., diethyl ether) via GC-MS .
  • Cross-species testing : Evaluate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify species-specific effects .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict:
  • Lipophilicity (LogP) : SwissADME or Molinspiration for blood-brain barrier permeability .
  • Metabolic stability : Cytochrome P450 inhibition via docking (e.g., AutoDock Vina) .
  • Toxicity : ProTox-II for hepatotoxicity risk assessment.
    Validation : Compare predictions with in vitro microsomal stability assays .

Methodological Notes

  • Synthetic Challenges : Piperazine coupling may require anhydrous conditions to prevent hydrolysis .
  • Data Interpretation : Conflicting bioactivity data may reflect assay sensitivity; use orthogonal assays (e.g., SPR and fluorescence polarization) .

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